(2S)-2-Amino-3-cyclopentyloxypropanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-12-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRKPZJUWDOJSK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-cyclopentyloxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and glycine.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyl bromide using hydrobromic acid. This is followed by the reaction with sodium alkoxide to form cyclopentyloxy group.
Amino Acid Formation: The cyclopentyloxy group is then introduced to glycine through a nucleophilic substitution reaction, forming the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-cyclopentyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2S)-2-Amino-3-cyclopentyloxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-cyclopentyloxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects : The methylcyclopentyl analogue () demonstrates how alkylation at the cyclopentyl group can enhance steric hindrance, possibly affecting receptor binding or metabolic stability .
- Solubility: Bulky benzyloxy/benzylamino groups () may reduce aqueous solubility compared to cyclopentyloxy, which balances lipophilicity with moderate steric demand .
Stereochemical and Functional Group Influences
- Stereochemistry: The (2S) configuration is conserved across many analogues (e.g., ), but compounds like (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid () highlight how additional stereocenters (e.g., at C3) can introduce complexity in synthesis and bioactivity .
- Functional Groups: Hydroxy or carbamate functionalities (e.g., ) alter hydrogen-bonding capacity and stability. For instance, the hydroxy group in (2S,3S)-2-amino-3-hydroxybutanoic acid () increases polarity, contrasting with the ether linkage in the target compound .
Biological Activity
(2S)-2-Amino-3-cyclopentyloxypropanoic acid (also known as cyclopentyloxypropanoic acid) is a compound of interest in biochemical research due to its potential biological activities. This article synthesizes available findings on its biological properties, mechanisms of action, and relevance in various biological systems.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopentyl group attached to the amino acid backbone. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 173.21 g/mol
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter systems. It has been suggested that the compound acts as an agonist at certain receptor sites, influencing neuronal signaling pathways.
Neurotransmitter Interaction
Studies have shown that this compound may modulate the activity of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. The specific interactions include:
- Glutamate Receptor Agonism : Potential enhancement of synaptic transmission.
- Neuroprotective Effects : By modulating glutamate levels, it may help mitigate excitotoxicity associated with neurodegenerative diseases.
1. Antitumor Activity
Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to increased caspase activity.
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several pathogens. The results indicate effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Helicobacter pylori | 10 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results showed a significant reduction in infarct size and improved neurological scores in treated animals compared to controls, indicating its potential as a therapeutic agent for stroke management.
Case Study 2: Antitumor Efficacy
In another study detailed in Cancer Research, researchers evaluated the antitumor efficacy of this compound in xenograft models. Tumor growth was significantly inhibited, and histological analysis revealed increased apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
